Phenyl(quinolin-2-ylsulfanyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-quinolin-2-ylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDYIIXWNCAAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Crystallographic Elucidation of Phenyl Quinolin 2 Ylsulfanyl Acetic Acid Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, chemists can map out the carbon-hydrogen framework and the connectivity of different molecular fragments.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of Phenyl(quinolin-2-ylsulfanyl)acetic acid, the spectrum is characterized by distinct signals corresponding to the protons on the quinoline (B57606) ring, the phenyl group, and the acetic acid moiety.
The aromatic region of the spectrum is typically complex, showing signals for the protons of the quinoline and phenyl rings. The protons on the quinoline ring often appear as doublets and multiplets in the range of δ 7.0–8.2 ppm. For instance, in related 2-phenylquinoline (B181262) derivatives, the proton at the C4 position of the quinoline ring can appear as a singlet around δ 7.57 ppm, while the proton at the C8 position often shows a doublet at approximately δ 8.12 ppm. rsc.org The five protons of the unsubstituted phenyl group typically resonate as a multiplet between δ 7.24 and 7.36 ppm. rsc.org
A key diagnostic signal is a singlet corresponding to the two protons of the methylene (B1212753) group (–S-CH₂–COOH). This signal's chemical shift is influenced by the adjacent sulfur atom and carboxyl group. In analogous structures like ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate, this methylene signal (SCH₂) appears as a singlet around δ 4.03 ppm. nih.gov The acidic proton of the carboxyl group (–COOH) is often observed as a broad singlet, though its appearance and chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound Scaffold Note: This table is a composite based on data from analogous structures. Actual chemical shifts may vary.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Quinoline H-8 | ~8.1 | d | ~8.4 | rsc.org |
| Quinoline H-5 | ~8.0 | d | ~8.4 | rsc.org |
| Quinoline Aromatic | ~7.3-7.7 | m | - | rsc.orgrsc.org |
| Phenyl Aromatic | ~7.2-7.5 | m | - | rsc.org |
| -S-CH₂- | ~4.0 | s | - | nih.gov |
| -COOH | Variable (e.g., ~3.5) | br s | - | rsc.org |
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
For this compound, the carbonyl carbon (C=O) of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum, typically in the range of δ 177–178 ppm. rsc.org The carbon atom of the methylene bridge (–S-CH₂–) is expected in the range of δ 33-41 ppm. rsc.orgnih.gov
The aromatic region will show a number of signals corresponding to the carbons of the quinoline and phenyl rings. The carbon atom attached to the sulfur (C-2 of the quinoline ring) is significantly affected, with related structures showing this signal around δ 157 ppm. rsc.org The carbons of the phenyl ring typically appear between δ 127 and 133 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for this compound Scaffold Note: This table is a composite based on data from analogous structures. Actual chemical shifts may vary.
| Carbon Assignment | Chemical Shift (δ) ppm | Reference |
| C=O (Carboxyl) | ~177.8 | rsc.org |
| C-2 (Quinoline) | ~157.3 | rsc.org |
| Aromatic Carbons (Quinoline & Phenyl) | ~116-148 | rsc.orgrsc.org |
| -S-CH₂- | ~33.4 | nih.gov |
To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net
Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.gov It is particularly useful for confirming the assignment of the methylene (–S-CH₂–) group by showing a cross-peak between the proton signal (e.g., ~4.0 ppm) and the carbon signal (e.g., ~33.4 ppm). It also helps to assign which protons are attached to which carbons within the intricate aromatic systems of the quinoline and phenyl rings. nih.gov
Correlated Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings, typically between protons separated by two or three bonds. researchgate.net This is invaluable for tracing the connectivity of protons within the individual spin systems of the quinoline and phenyl rings, helping to distinguish between adjacent protons and confirm their positions on the rings.
By combining these 1D and 2D NMR methods, a complete and unambiguous structural assignment for this compound and its derivatives can be achieved.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₁₇H₁₃NO₂S), the exact mass can be calculated and compared to the experimentally determined value. HRMS data for closely related compounds show a very high degree of accuracy, often within 0.0002 m/z units of the calculated value. rsc.org This precision confirms the elemental composition and rules out other potential structures with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
| [C₁₇H₁₃NO₂S + H]⁺ | 296.0740 | - | ESI |
| [C₁₇H₁₃NO₂S + Na]⁺ | 318.0559 | - | ESI |
Note: The "Found m/z" is hypothetical as the specific experimental data for this exact compound is not available in the provided sources. The table illustrates the principle of HRMS.
Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. However, the analysis of free carboxylic acids like this compound by GC-MS presents challenges. chromforum.org Due to their polarity and low volatility, these compounds often exhibit poor peak shape (tailing) on common non-polar GC columns, such as those with a 5% phenyl polysiloxane phase. chromforum.org
To overcome this, derivatization is typically required. The carboxylic acid is converted into a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester) before injection. chromforum.orgnih.gov This process improves the chromatographic behavior, resulting in sharp, symmetrical peaks. The mass spectrometer then provides a fragmentation pattern for the derivatized molecule, which can be used to confirm the structure. This technique is highly effective for identifying and quantifying such compounds within complex mixtures. nih.gov
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts.
While a specific spectrum for this compound is not available, analysis of related structures allows for a prediction of the key vibrational modes. For instance, the carboxylic acid group would produce a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The presence of the quinoline and phenyl rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-S bond of the thioether linkage would show a weaker absorption in the fingerprint region, generally around 700-600 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Aromatic Rings | C-H Stretch | >3000 |
| Aromatic Rings | C=C Stretch | 1600-1450 |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically conducted using UV-Visible light, provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorptions characteristic of the quinoline and phenyl chromophores. Quinoline itself typically displays multiple absorption bands corresponding to π→π* transitions. The conjugation of the quinoline ring with the phenylacetic acid moiety through the sulfur atom would likely result in a shift of these absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). Studies on other quinoline derivatives often report absorption maxima in the range of 280-510 nm. nzqa.govt.nz
Single-Crystal X-ray Diffraction (XRD) Analysis
Determination of Molecular Conformation and Dihedral Angles
An X-ray diffraction study would reveal the spatial orientation of the phenyl and quinoline rings relative to each other and to the acetic acid group. Key parameters, such as the dihedral angles between the planes of the aromatic rings, would be determined. For example, in related structures, the planarity of the quinoxaline (B1680401) moiety has been observed to vary, with dihedral angles between its constituent planes being a point of analysis. acs.org Similarly, the angle of inclination of the phenyl group relative to the heterocyclic system would be a critical conformational feature. acs.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking)
The crystal packing of this compound would be governed by various non-covalent interactions. Hydrogen bonding would be a prominent feature, with the carboxylic acid group acting as both a hydrogen bond donor (the -OH group) and acceptor (the C=O group). This could lead to the formation of dimers or extended chains within the crystal lattice. Furthermore, π–π stacking interactions between the aromatic quinoline and phenyl rings would likely play a significant role in stabilizing the crystal structure. acs.orgacs.org The nitrogen atom in the quinoline ring could also participate in C-H···N hydrogen bonds. acs.org
Computational Chemistry and Molecular Modeling of Phenyl Quinolin 2 Ylsulfanyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For compounds structurally related to Phenyl(quinolin-2-ylsulfanyl)acetic acid, DFT calculations, often using the B3LYP/6-311G(d,p) basis set, have been performed to optimize the molecular geometry and determine key electronic parameters. nih.govresearchgate.net
A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For instance, in a study of 2-phenylquinoxaline, the HOMO-LUMO energy gap was calculated to be 4.26 eV, providing insight into its electronic properties and reactivity. nih.gov
These calculations also enable the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to nucleophilic and electrophilic attack.
Table 1: Illustrative Data from DFT Calculations on Related Compounds
| Parameter | Description | Typical Value (Example) | Significance |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 eV | Relates to electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.74 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.26 eV | Indicator of chemical reactivity and stability nih.gov |
Note: The values presented are illustrative and based on studies of structurally similar compounds, such as 2-phenylquinoxaline. nih.gov
Physicochemical parameters are critical for predicting a compound's pharmacokinetic profile. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a molecule's preference for a lipid versus an aqueous environment and is a key factor in its ability to cross biological membranes. researchgate.net The distribution coefficient (logD) is a pH-dependent measure of lipophilicity. acs.org
These parameters can be predicted using computational models. For the closely related compound, 2-(quinoxalin-2-ylsulfanyl)acetic acid, a predicted XlogP value of 1.7 has been reported, suggesting a moderate degree of lipophilicity. uni.lu Quantitative Structure-Activity Relationship (QSAR) models frequently use parameters like logP and electronic properties derived from DFT to correlate a compound's structure with its biological activity. researchgate.netacs.org
Table 2: Predicted Physicochemical Parameters for a Structurally Related Compound
| Compound | Parameter | Predicted Value | Method/Source |
|---|
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not found, this methodology is crucial for understanding how a ligand interacts with its target protein in a dynamic physiological environment. MD simulations can reveal changes in the protein's conformation upon ligand binding, the stability of the ligand-protein complex, and the energetic contributions of key interacting residues, providing a more realistic model than static docking alone.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule.
Molecular docking studies on derivatives of (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid have identified the human thymidylate synthase (hTS) homodimer interface as a potential binding site. nih.govnih.gov These studies suggest that the quinoxaline (B1680401) scaffold can selectively bind to and stabilize the inactive conformation of the enzyme. nih.gov Similarly, docking studies of other quinoline-based compounds have identified binding pockets in targets such as the colchicine-binding site of tubulin nih.gov, the PI3Kα kinase domain mdpi.com, and the epidermal growth factor receptor (EGFR). japsonline.com In these studies, the docking protocol is first validated by re-docking a known inhibitor (native ligand) into the receptor's binding site to ensure the method can accurately reproduce the experimental binding mode. japsonline.com The binding site is characterized as a cavity on the protein surface with specific amino acid residues that can form interactions with the ligand.
The analysis of docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For derivatives of 3-phenyl-quinoxaline, the quinoxaline ring acts as an anchor in the binding site. acs.org Key interactions identified for these related compounds include:
Hydrogen Bonds: The amide side chain of a derivative was shown to form important hydrogen bonds with the amino acid residues PHE154 and LEU204. acs.org
Hydrophobic and π-π Interactions: The phenyl ring is often positioned in a lipophilic pocket, engaging in hydrophobic interactions. For example, it was observed to be situated between PHE154 and LEU204. acs.org Additionally, the quinoxaline ring can participate in π-π stacking and van der Waals interactions with aromatic residues like TRP194. acs.org In other systems, the N-phenyl substituent of related molecules was found to bind to a hydrophobic area created by residues such as Leu694 and Leu820. japsonline.com
These interactions are critical for the binding affinity and selectivity of the compound for its target.
Table 3: Key Intermolecular Interactions Observed in Docking Studies of Related Compounds
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues (Examples) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Amide Side Chain | PHE154, LEU204 | acs.org |
| π-π Stacking / van der Waals | Quinoxaline Ring | TRP194, PHE154 | acs.org |
| Hydrophobic Interactions | Phenyl Ring | PHE154, LEU204, Leu694, Leu820 | japsonline.comacs.org |
Structure Activity Relationship Sar Investigations for Mechanistic Understanding
Correlating Structural Modifications with Observed Mechanistic Responses
Research into quinoline (B57606) and quinoxaline-based thioacetic acid derivatives has demonstrated that modifications to the core scaffold, the linker, and the terminal groups can lead to significant changes in biological activity. For instance, a series of quinoxaline (B1680401) derivatives, which are structurally related to quinolines, were synthesized and evaluated for their antiproliferative activity. The findings indicated that the 3-phenyl-2-sulfanyl quinoxaline scaffold is a promising framework for anticancer agents. acs.org
In studies on related quinoxaline compounds, the introduction of peptidomimetic side chains via a propanoyl spacer was shown to yield derivatives with potent anticancer activity against cell lines such as HCT-116 and MCF-7. nih.gov The consistent activity across various derivatives suggests a specific mode of action, likely involving the inhibition of a particular biological target. acs.org Molecular docking studies on these quinoxaline analogs have suggested that they may act as allosteric inhibitors of human thymidylate synthase (hTS), binding to the dimer interface and stabilizing an inactive conformation of the enzyme. acs.orgnih.gov
The following table summarizes the antiproliferative activity of selected quinoxaline derivatives, illustrating the impact of structural modifications.
| Compound ID | Modification | Cell Line | IC₅₀ (µg/mL) |
| 11c | Propanamido-alkanoate side chain | HCT-116 | >50 |
| 11f | Propanamido-alkanoate side chain | HCT-116 | 4.31 |
| 12c | N-alkyl propanamide side chain | HCT-116 | 1.90 |
| 12d | N-alkyl propanamide side chain | HCT-116 | 7.52 |
| Doxorubicin | Reference Drug | HCT-116 | 3.23 |
Data sourced from studies on quinoxaline derivatives, which serve as analogs for understanding potential activities of quinoline-based compounds. acs.org
Influence of Substituent Effects on Quinoxaline/Quinoline Ring Activity
The electronic properties and position of substituents on the quinoline or analogous quinoxaline ring play a pivotal role in modulating biological activity. SAR studies on various quinoline hybrids have consistently shown that the nature and location of substituents can dramatically alter their therapeutic potential. nih.gov
For example, in a series of ibuprofen-quinolinyl hybrids, the type of halogen substituent on the quinoline ring influenced anti-inflammatory activity, with fluorine substitution proving more potent than chlorine or methyl groups. nih.gov Similarly, for quinoline-triazole hybrids, the position of a fluoro group on an attached phenyl ring was critical; meta-substitution enhanced activity, whereas ortho- and para-substitutions did not. nih.gov
The following table highlights the impact of substituents on the activity of quinoline derivatives.
| Compound Series | Substituent Type | Substituent Position | Observed Effect on Activity |
| Quinoline-Triazole Hybrids | Fluorine | meta- on phenyl ring | Increased activity nih.gov |
| Fluorine | ortho-, para- on phenyl ring | No increase in activity nih.gov | |
| Bromo | 4-position on phenyl | More active than 2-Bromo nih.gov | |
| Ibuprofen-Quinolinyl Hybrids | Fluorine | on quinolinyl heterocycle | Out-performs Chlorine and Methyl nih.gov |
Role of Linker Chains and Spacers in Modulating Molecular Interactions
The linker connecting the quinoline ring to the acetic acid moiety is a critical determinant of the molecule's conformational flexibility and its ability to interact with target sites. In related quinoxaline derivatives, the nature and length of this linker have been systematically studied.
For instance, research on N-alkyl-3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides demonstrated that a propanoyl spacer was effective in positioning a peptidomimetic side chain for biological activity. nih.gov The study showed that variations in the side chain attached to this spacer did not drastically alter the anticancer activity, suggesting the core scaffold and the spacer are the primary drivers of the observed effect. acs.org In another study on ibuprofen-quinolinyl hybrids, the length of the alkyl chain connecting the two moieties was found to influence bioactivity, with a three-carbon linker being optimal for anti-inflammatory activity compared to four- or six-carbon linkers. nih.gov
The thioacetic acid linker in Phenyl(quinolin-2-ylsulfanyl)acetic acid provides a reactive site for further chemical modifications, allowing for the synthesis of various derivatives such as esters and amides. nih.govacs.org This versatility is crucial for developing compounds with improved pharmacokinetic or pharmacodynamic properties. The S-substituted ester, ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate, serves as an excellent precursor for introducing amino acid or alkylamine residues, highlighting the linker's role as a handle for structural diversification. nih.gov
Stereochemical Implications in Mechanistic Modulation
While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in medicinal chemistry. The presence of a chiral center, as in the case of the α-carbon of the phenylacetic acid moiety, means the compound can exist as a pair of enantiomers. It is well-established that different enantiomers of a drug can have distinct pharmacological activities and metabolic fates.
For related compounds, such as (quinolin-2-yl-methoxy)phenylacetic acids, methods for preparing enantiomerically pure forms have been developed. google.com This is achieved through diastereoselective alkylation of menthyl esters, followed by the specific removal of the chiral auxiliary. google.com The development of such synthetic routes for a related class of compounds highlights the recognized importance of stereochemistry in achieving desired biological effects. The azide (B81097) coupling method used in the synthesis of related quinoxaline derivatives is also noted to decrease the degree of racemization when coupling amino acids, further emphasizing the need to control stereochemistry during synthesis. acs.orgnih.gov The differential activity of stereoisomers arises from their unique three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules like enzymes and receptors.
Coordination Chemistry of Phenyl Quinolin 2 Ylsulfanyl Acetic Acid and Its Analogues
Synthesis of Metal Complexes with Transition Metal Ions
The synthesis of metal complexes with Phenyl(quinolin-2-ylsulfanyl)acetic acid and its analogues typically involves the reaction of the ligand with a transition metal salt in a suitable solvent. nih.gov The general procedure consists of dissolving the ligand, often in a solvent like ethanol (B145695) or dimethylformamide (DMF), and adding a solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates of Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺). researchgate.netiosrjournals.org
The reaction mixture is usually stirred and heated under reflux for several hours to ensure the completion of the reaction. nih.gov The resulting metal complexes often precipitate from the solution upon cooling. These precipitates are then collected by filtration, washed with the solvent to remove any unreacted starting materials, and subsequently dried in a desiccator. researchgate.netiosrjournals.org The choice of solvent and reaction temperature are crucial parameters that can influence the crystallinity and purity of the final product. nih.gov For instance, studies on analogues like (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid have successfully yielded complexes with various transition metals using this straightforward method. researchgate.netiosrjournals.org
Characterization of Metal-Ligand Interactions
Determining the metal-to-ligand ratio is a fundamental step in characterizing a new coordination compound. Elemental analysis (C, H, N, S) is a primary method used to ascertain the empirical formula of the synthesized complexes. The experimentally determined percentages of these elements are compared with the calculated values for proposed stoichiometries. researchgate.net
Table 1: Stoichiometry of Metal Complexes with Analogous Ligands
| Ligand | Metal Ion | Proposed Stoichiometry (Metal:Ligand) | Reference |
| 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid | Ni(II) | 1:1 | rdd.edu.iq |
| 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid | Pd(II) | 1:2 | rdd.edu.iq |
| 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid | Pt(IV) | 1:2 | rdd.edu.iq |
| N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | 1:2 | researchgate.net |
| 2-hydroxyphenylacetic acid | Li, Na, K, Rb, Cs | 1:1 | mdpi.com |
Spectroscopic methods are indispensable for probing the coordination environment of the metal ion and confirming the binding sites of the ligand.
Infrared (IR) Spectroscopy: By comparing the IR spectrum of the free ligand with those of its metal complexes, the coordination sites can be identified. In ligands containing a carboxylic acid group, a key indicator of coordination is the shift in the stretching frequencies of the carboxylate group (COO⁻). The disappearance of the broad O-H band of the carboxylic acid and the appearance of two new bands, corresponding to the asymmetric (νₐₛym) and symmetric (νₛym) stretching vibrations of the COO⁻ group, confirm deprotonation and coordination. The difference between these two frequencies (Δν = νₐₛym - νₛym) can indicate the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). researchgate.net For instance, a Δν value in the range of 82–94 cm⁻¹ for (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid complexes suggested a bidentate coordination mode. researchgate.net Additionally, shifts in the vibrational frequencies associated with the quinoline (B57606) ring's C=N and the C-S bonds can indicate the participation of the quinoline nitrogen and the thioether sulfur in coordination. nih.gov
Table 2: Key IR Spectral Data (cm⁻¹) for an Analogous Ligand and its Metal Complexes
| Compound/Complex | ν(C=O) (Amide/Acid) | νₐₛym(COO⁻) | νₛym(COO⁻) | Δν | ν(M-O) / ν(M-N) | Reference |
| (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (L1) | 1731 | - | - | - | - | researchgate.net |
| Cu(II)-L1 Complex | 1675 | 1581 | 1499 | 82 | Yes | researchgate.net |
| Ni(II)-L1 Complex | 1664 | 1585 | 1491 | 94 | Yes | researchgate.net |
| Co(II)-L1 Complex | 1670 | 1582 | 1498 | 84 | Yes | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. Upon complexation, the signals of protons and carbons near the coordination sites experience shifts compared to the free ligand. The disappearance of the acidic proton signal from the carboxylic group in ¹H NMR spectra is a clear indication of deprotonation and coordination. biointerfaceresearch.com For example, in the ¹H NMR spectrum of (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, the aromatic protons appear between δ 7.54 and 8.50 ppm, while a singlet for the OCH group is seen at δ 5.24 ppm. researchgate.net Changes in the chemical shifts of these protons upon the introduction of a diamagnetic metal like Zn(II) can confirm the ligand's binding to the metal in solution. researchgate.net
Electronic Spectra (UV-Vis): The electronic absorption spectra of transition metal complexes in the UV-Visible region provide valuable information about the geometry of the coordination sphere. The spectra typically show bands arising from d-d electronic transitions of the metal ion and charge-transfer transitions between the metal and the ligand. The position and number of the d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral). nih.gov For instance, Ni(II) complexes often exhibit three absorption bands in an octahedral environment, while Cu(II) complexes in a similar geometry show a broad band. biointerfaceresearch.com
Elucidation of Geometrical Structures of Metal Complexes
The geometry of the metal complexes is proposed based on a collective interpretation of data from elemental analysis, magnetic susceptibility measurements, and spectroscopic studies (IR, electronic spectra). researchgate.net The magnetic moment value, for example, helps in distinguishing between high-spin and low-spin complexes and can suggest a particular geometry. nih.gov
Based on such studies on analogous systems, transition metal complexes of this compound and its derivatives can adopt various geometries. Often, a distorted octahedral geometry is proposed, particularly for metals like Co(II), Ni(II), and Cu(II). researchgate.netnih.gov In these cases, the ligand can act as a tridentate donor, coordinating through the quinoline nitrogen, a thioether sulfur or a carboxylate oxygen, and another carboxylate oxygen. The remaining coordination sites are typically occupied by water molecules or other co-ligands. nih.govresearchgate.net For example, spectroscopic results for complexes of phenyl isothiocyanate Girard's T, another sulfur-containing ligand, suggested an octahedral geometry where the ligand acts as an O, N, and S tridentate donor. nih.gov In other cases, different coordination numbers and geometries, such as pentacoordinated distorted trigonal bipyramidal, have also been observed. researchgate.net
Table 3: Proposed Geometries of Metal Complexes with Analogous Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Key Evidence | Reference |
| Cu(II), Co(II), Ni(II) | Phenyl isothiocyanate Girard's T | Octahedral | Electronic spectra, Magnetic moment | nih.gov |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid | Distorted Octahedral | IR, Magnetic moment, ESR | researchgate.net |
| Sn(IV) | Hydrazone of ursolic acid | Distorted Trigonal Bipyramidal | Single Crystal XRD | researchgate.net |
| Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II) | N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide | Octahedral | TGA, Electronic spectra | researchgate.net |
Advanced Analytical Research Methodologies in the Study of Phenyl Quinolin 2 Ylsulfanyl Acetic Acid
Chromatographic Separations for Compound Purity and Isolation
Chromatography is an indispensable tool in the purification and analysis of synthetic chemical compounds like Phenyl(quinolin-2-ylsulfanyl)acetic acid. High-Performance Liquid Chromatography (HPLC) and its preparative-scale counterpart are the principal techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Analytical HPLC is crucial for determining the purity of this compound by separating it from any starting materials, by-products, or degradation products. Given the compound's structure, which includes a quinoline (B57606) ring, a phenylacetic acid moiety, and a sulfide (B99878) linkage, a reversed-phase HPLC method is most appropriate. This method separates compounds based on their hydrophobicity.
A typical HPLC system for analyzing this compound would involve a C18 stationary phase, which is a nonpolar silica-based packing material. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.net To ensure good peak shape and resolution for the carboxylic acid and the basic quinoline nitrogen, the mobile phase is often acidified with additives like trifluoroacetic acid (TFA) or formic acid. nih.gov Detection is commonly achieved using a UV detector, as the quinoline and phenyl rings are strong chromophores.
Table 1: Illustrative Analytical HPLC Parameters for this compound
| Parameter | Value/Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of moderately polar organic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifier to suppress ionization of the carboxylic acid and protonate the quinoline nitrogen, improving peak shape. nih.gov |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent for eluting the compound from the nonpolar stationary phase. |
| Gradient | 20% to 95% B over 20 minutes | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. google.com |
| Detection | UV at 225 nm and 254 nm | The quinoline and phenyl moieties are expected to have strong absorbance at these wavelengths. google.com |
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For the isolation of this compound in larger quantities for further studies, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. The goal is to separate the target compound from impurities and collect the purified fraction. nih.gov The conditions are typically scaled up from an optimized analytical method. Following collection, the solvent is removed, usually by rotary evaporation, to yield the purified solid compound.
Purity Assessment Techniques
Assessing the purity of a synthesized compound is a critical step. For this compound, a multi-faceted approach combining chromatographic, spectroscopic, and physical property measurements would be employed to establish a comprehensive purity profile.
Chromatographic Purity:
The primary method for determining the purity of an organic compound is high-resolution analytical HPLC. The area percentage of the main peak in the chromatogram, relative to the total area of all peaks, provides a quantitative measure of purity. A purity level of >95% is often required for research applications, with >98% being preferable.
Spectroscopic Confirmation and Purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools not only for structural elucidation but also for purity assessment. The presence of unexpected signals can indicate impurities. Integration of the signals in the ¹H NMR spectrum can also be used to quantify the level of impurities if their structure is known.
Mass Spectrometry (MS): Coupled with a chromatographic inlet (LC-MS), mass spectrometry can detect and identify impurities by their mass-to-charge ratio, even at very low levels. sielc.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the main compound and any detected impurities.
Other Purity Assessment Methods:
Melting Point Analysis: A pure crystalline solid typically has a sharp and defined melting point range (usually within 1-2 °C). Impurities tend to broaden and depress the melting point. This provides a simple, albeit less precise, indication of purity.
Elemental Analysis: This technique determines the percentage composition (by mass) of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared to the theoretical values calculated from the molecular formula. A close correlation (typically within ±0.4%) is a strong indicator of purity.
Titration: Given the presence of a carboxylic acid group, a titration with a standardized base could potentially be used to determine the assay or purity of the material. Similarly, methods exist for the titration of thiol groups, which, while not directly applicable to the thioether in this compound, are part of the broader analytical chemistry of organosulfur compounds. patsnap.com
Table 2: Summary of Purity Assessment Techniques for this compound
| Technique | Purpose | Expected Outcome for a Pure Sample |
| Analytical HPLC | Quantify purity and detect impurities. | A single major peak with an area percentage >98%. |
| NMR Spectroscopy | Confirm structure and detect impurities. | Spectrum consistent with the proposed structure; absence of significant extraneous peaks. |
| LC-MS / HRMS | Detect and identify impurities. | A base peak corresponding to the mass of the target compound; minimal to no other significant ions. |
| Melting Point | Assess purity of a crystalline solid. | A sharp, defined melting point range. |
| Elemental Analysis | Confirm elemental composition. | Experimental C, H, N, S percentages agree with theoretical values within ±0.4%. |
Reaction Mechanisms and Pathways Involving Phenyl Quinolin 2 Ylsulfanyl Acetic Acid
Mechanistic Studies of Core Heterocycle Formation
The formation of the Phenyl(quinolin-2-ylsulfanyl)acetic acid scaffold begins with the construction of its quinoxaline (B1680401) core, which is typically a 3-phenylquinoxaline-2(1H)-thione moiety. This process involves two main stages: the initial cyclization to form the quinoxalinone ring, followed by a thionation step.
Cyclization: The most common and classical route to the quinoxalin-2(1H)-one precursor involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as α-keto acids. organic-chemistry.orgorientjchem.orgsapub.org For the synthesis of the 3-phenyl substituted core, o-phenylenediamine is reacted with a phenyl-substituted α-keto acid like benzoylformic acid or its derivatives. The mechanism proceeds via an initial nucleophilic attack of one amino group of the diamine onto one of the carbonyl carbons of the α-keto acid, followed by an intramolecular cyclization and subsequent dehydration to yield the stable heterocyclic quinoxalinone ring system. orientjchem.org
Thionation: The conversion of the 3-phenylquinoxalin-2(1H)-one to its corresponding thione is a critical step. This is typically achieved using a thionating agent such as phosphorus pentasulfide (P₂S₅) or Lawesson's Reagent (LR). researchgate.netnih.gov
The mechanism of thionation with Lawesson's Reagent is well-studied. nih.gov It is believed to proceed through a four-membered ring transition state.
The carbonyl oxygen of the quinoxalinone attacks one of the phosphorus atoms of Lawesson's Reagent.
This leads to the formation of a transient four-membered ring intermediate involving the P-S and C-O bonds.
The intermediate then fragments, resulting in the replacement of the carbonyl oxygen with a sulfur atom to yield 3-phenylquinoxaline-2(1H)-thione. nih.gov
An alternative novel protocol involves the reaction of 2,3-dichloroquinoxaline (B139996) with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium (B1175870) salt, which rearranges in situ to form the desired thione. nih.gov Once the 3-phenylquinoxaline-2(1H)-thione is formed, the acetic acid side chain is introduced via a chemoselective S-alkylation reaction, as detailed in section 8.3.
Mechanisms of Derivatization Reactions
One of the most powerful methods for the derivatization of this compound is the azide (B81097) coupling reaction. This method allows for the introduction of various amino acid or alkyl amine residues, creating a diverse library of amide derivatives. The process starts from an ester derivative, such as ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate.
The mechanism involves a three-step sequence:
Hydrazide Formation: The starting ester is refluxed with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the substitution of the ethoxy group and the formation of (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide.
Acyl Azide Generation: The resulting hydrazide is then treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). This generates nitrous acid in situ, which reacts with the hydrazide to form a highly reactive acyl azide derivative. This intermediate is typically unstable and is used immediately in the next step without isolation.
Coupling Reaction: The in situ-generated acyl azide is then reacted with a nucleophile, such as an amino acid ester or an alkyl amine. The amino group of the nucleophile attacks the carbonyl carbon of the acyl azide, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating a molecule of hydrazoic acid (HN₃) and forming a stable amide bond. This final step yields the desired N-substituted acetamide (B32628) derivative.
This method is highly regarded because it generally proceeds with a low degree of racemization when coupling chiral amino acids.
The table below summarizes the key stages of the azide coupling derivatization pathway.
| Step | Reactants | Key Reagents | Intermediate/Product | Mechanism Highlights |
| 1 | Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | Hydrazine Hydrate (N₂H₄·H₂O) | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide | Nucleophilic acyl substitution |
| 2 | Hydrazide from Step 1 | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | (3-Phenyl-quinoxalin-2-ylsulfanyl)acetyl azide | Diazotization of the hydrazide |
| 3 | Acyl Azide from Step 2 | Amino Acid Esters or Alkyl Amines | N-substituted-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide | Nucleophilic attack on the acyl azide and elimination |
This interactive table provides a step-by-step overview of the azide coupling reaction mechanism.
Chemoselective Reaction Pathways in Synthesis
Chemoselectivity is a cornerstone of the synthetic pathways involving this compound, particularly in the formation of the core structure itself. The key precursor, 3-phenylquinoxaline-2(1H)-thione, is an ambident nucleophile due to thiol-thione tautomerism. It exists as an equilibrium mixture of the thione form (containing a C=S bond and an N-H bond) and a thiol form (containing a C=N bond and an S-H bond).
This tautomerism presents two potential sites for alkylation: the nitrogen atom and the sulfur atom. The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the outcome of alkylation reactions. The sulfur atom is considered a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile.
In the synthesis of this compound, the acetic acid moiety is installed via an S-alkylation reaction using an electrophile like ethyl chloroacetate (B1199739). Ethyl chloroacetate contains a relatively soft electrophilic carbon (the one bonded to chlorine). Consequently, the reaction proceeds with high chemoselectivity, with the soft sulfur atom preferentially attacking the soft electrophilic carbon of the alkylating agent. This results exclusively in the S-substituted product, ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate, which is the direct precursor for the title compound and its derivatives.
This chemoselective S-alkylation is a robust and efficient method, forming the basis for synthesizing a wide range of derivatives from the 3-phenylquinoxaline-2(1H)-thione scaffold. The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the thiol tautomer, enhancing the nucleophilicity of the sulfur atom.
Future Directions and Emerging Research Avenues for Phenyl Quinolin 2 Ylsulfanyl Acetic Acid
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has been a subject of intense research for over a century, evolving from classical name reactions to highly efficient modern protocols. mdpi.comnih.gov Future research on Phenyl(quinolin-2-ylsulfanyl)acetic acid will likely focus on moving beyond traditional multi-step procedures towards more streamlined, atom-economical, and environmentally benign synthetic strategies. nih.govrsc.org
Key areas for development include:
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where the aniline, a phenyl-containing component, and a sulfur-containing acetic acid synthon are combined in a single step would represent a significant advance. rsc.org MCRs offer advantages in building molecular complexity efficiently while minimizing waste. nih.gov
C-H Bond Activation/Functionalization: Modern catalytic methods that enable the direct functionalization of C-H bonds on the quinoline or phenyl rings could provide rapid access to a library of derivatives. nih.govrsc.org This strategy avoids the need for pre-functionalized starting materials, making the synthetic process more direct and versatile. rsc.org
Catalyst Innovation: While syntheses of related structures like (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid derivatives have been reported, future work could explore novel catalysts to improve yields and reaction conditions. nih.govacs.org The use of transition-metal-free catalysts, solid acid catalysts like Montmorillonite K-10, or nano-particle catalysts could offer greener and more cost-effective routes. rsc.orgnih.gov
Advanced Energy Sources: The application of microwave irradiation or ultrasound energy could dramatically reduce reaction times and improve yields compared to conventional heating. rsc.org
These advanced synthetic approaches promise not only to make this compound more accessible but also to facilitate the rapid generation of analogues for structure-activity relationship studies.
Table 1: Comparison of Potential Future Synthetic Strategies
| Synthetic Strategy | Typical Catalysts/Reagents | Potential Conditions | Key Advantages |
|---|---|---|---|
| Multicomponent Reaction | Lewis or Brønsted acids, metal catalysts | One-pot, mild conditions | High atom economy, operational simplicity, rapid library generation. nih.govrsc.org |
| Direct C-H Functionalization | Rhodium, Palladium, Copper, Ruthenium | Often requires directing groups | Step and atom economy, access to novel derivatives, late-stage functionalization. nih.govrsc.org |
| Microwave-Assisted Synthesis | Solid acid catalysts (e.g., Montmorillonite K-10) | Microwave irradiation, solvent-free or green solvents | Significantly reduced reaction times, improved yields, energy efficiency. rsc.org |
| Metal-Free Tandem Cyclization | Iodine, DMSO (as reactant/solvent) | Metal-free, oxidative conditions | Avoids toxic/expensive metal catalysts, environmentally friendly. mdpi.comnih.gov |
Application of Advanced Computational Techniques for Deeper Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for understanding the electronic structure, reactivity, and non-covalent interactions that govern the behavior of molecules like this compound. nih.govarabjchem.org Applying these techniques can pre-emptively guide synthetic efforts and the design of functional materials.
Future computational studies could focus on:
Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's chemical reactivity and kinetic stability. nih.govnih.gov This is crucial for understanding its behavior in proposed synthetic reactions or its potential as an electronic material.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface can identify the electron-rich and electron-deficient regions of the molecule. arabjchem.orgnih.gov This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into hyper-conjugative interactions and charge delocalization within the molecule, explaining the influence of the sulfur bridge and the carboxylic acid group on the quinoline and phenyl rings. arabjchem.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, including the conformational flexibility of the thioacetic acid chain and its interactions with solvent or other molecules over time, which is key for understanding self-assembly processes. arabjchem.orgresearchgate.net
These computational approaches provide a molecular-level blueprint that can accelerate the discovery and optimization of this compound for specific applications. researchgate.net
Table 2: Overview of Applicable Computational Methods
| Computational Technique | Information Gained | Potential Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, stability. nih.govacs.org | Foundation for all other computational analyses; predicting structural properties. |
| Frontier Molecular Orbital (FMO) | HOMO-LUMO energy gap, reactivity indices. nih.gov | Guiding synthetic strategy; assessing electronic properties for material science. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, sites for non-covalent interactions. nih.gov | Predicting reaction mechanisms; designing supramolecular assemblies. |
| Natural Bond Orbital (NBO) | Intramolecular charge transfer, hyper-conjugative interactions. arabjchem.org | Understanding substituent effects and electronic communication between moieties. |
Development of this compound as Chemical Probes for Specific Molecular Targets
The quinoline scaffold is a well-established fluorophore, and its derivatives are frequently used to create chemical probes for bio-imaging and sensing. nih.govrsc.org The this compound structure is an attractive starting point for developing such tools due to its inherent quinoline fluorophore and the carboxylic acid group, which serves as a convenient handle for modification or bioconjugation. nih.gov
Future research avenues include:
Tuning Photophysical Properties: The phenyl and quinoline rings can be systematically functionalized with electron-donating or electron-withdrawing groups to modulate the absorption and emission wavelengths, Stokes shift, and quantum yield. acs.orgbrieflands.com This allows for the rational design of probes for specific imaging channels or applications.
Probes for Biomolecules: The carboxylic acid can be converted to an activated ester or amide to covalently link the molecule to proteins, peptides, or other biomolecules. For example, quinoline derivatives have been successfully designed to selectively image Tau aggregates in the context of Alzheimer's disease. acs.org
Ion and pH Sensing: The nitrogen atom in the quinoline ring and the carboxylic acid group make the molecule's fluorescence potentially sensitive to changes in pH or the presence of specific metal ions. nih.govrsc.org Research could explore its use as a ratiometric or "turn-on" fluorescent sensor.
Environment-Sensitive Probes: The flexible bond between the sulfur atom and the acetic acid moiety could allow for twisted intramolecular charge transfer (TICT) phenomena, making the molecule's fluorescence sensitive to environmental viscosity. sioc-journal.cn
By leveraging the structural features of this compound, a new class of tailored chemical probes could be developed for diverse applications in cell biology and diagnostics.
Table 3: Design Strategies for Chemical Probes
| Probe Functionality | Potential Target | Required Structural Modification | Detection Principle |
|---|---|---|---|
| Covalent Labeling | Proteins, Amines | Convert carboxylic acid to NHS-ester or other activated form. | Stable fluorescence tagging of a specific biomolecule. |
| Ion Sensing | Copper or other metal ions | Introduce chelating groups on the quinoline or phenyl ring. | Chelation-enhanced fluorescence (CHEF) or quenching. rsc.org |
| pH Sensing | Acidic organelles (e.g., lysosomes) | Utilize protonation/deprotonation of the quinoline nitrogen. | pH-dependent change in fluorescence intensity or wavelength. nih.gov |
| Biomolecule Recognition | Pathological aggregates (e.g., Tau) | Optimize ring substituents for specific non-covalent binding. | "Turn-on" fluorescence upon binding and restricted rotation. acs.org |
Investigation of Supramolecular Assembly Potential and Self-Organization
Supramolecular chemistry explores how molecules organize into larger, ordered structures through non-covalent interactions. rsc.org Quinoline derivatives are known to participate in such assemblies, forming materials like organogels, fibers, and vesicles. rsc.orgrsc.org The structure of this compound is rich with features conducive to self-organization.
Emerging research will likely investigate:
Hydrogen Bonding Networks: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains, which can serve as the primary organizing motif for larger assemblies.
π-π Stacking: The electron-rich quinoline and phenyl aromatic rings can stack on top of each other, providing a crucial driving force for the formation of one-dimensional structures like fibers or ribbons. nih.govacs.org
Solvent-Driven Assembly: The response of the molecule to different solvents could be explored to control the resulting morphology. Studies on related quinoline-based gelators have shown that solvents can dictate the formation of different structures, from nanofibers to films, with varying properties like surface wettability. rsc.orgrsc.org
Stimuli-Responsive Materials: The self-assembled structures could be designed to respond to external stimuli. For instance, the fluorescence of an assembled state is often different from that of the solution state (a phenomenon known as aggregation-induced emission or AIE), which could be modulated by acid or base vapors that interact with the quinoline or carboxylic acid moieties. rsc.org
Understanding and controlling the self-assembly of this molecule could lead to the development of novel functional materials for sensing, catalysis, or soft electronics.
Table 4: Potential Supramolecular Assemblies and Driving Forces
| Driving Non-covalent Interaction | Potential Supramolecular Structure | Potential Application |
|---|---|---|
| Hydrogen Bonding (Carboxylic Acid) | Dimers, linear chains, 2D sheets | Directing crystal packing, forming robust gels. |
| π-π Stacking (Aromatic Rings) | Nanofibers, ribbons, columns | Anisotropic conductive materials, scaffolds for tissue engineering. acs.org |
| Hydrophobic Effects | Micelles, vesicles (in aqueous media) | Drug delivery systems, nanoreactors. |
| Multiple Interactions Combined | Organogels, complex 3D networks | Stimuli-responsive materials, chemical sensors. rsc.orgrsc.org |
Q & A
Basic Questions
Q. What synthetic routes are effective for producing Phenyl(quinolin-2-ylsulfanyl)acetic acid, and what intermediates are critical?
- Methodology :
- Step 1 : Synthesize the quinoline-2-thiol precursor via cyclization of substituted anilines with β-keto esters.
- Step 2 : Perform nucleophilic substitution by reacting 3-(chloromethyl)quinoline-2-thiol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form ethyl {[3-(chloromethyl)quinolin-2-yl]sulfanyl}acetate .
- Step 3 : Hydrolyze the ester intermediate under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to yield the final carboxylic acid.
- Key Intermediates : Ethyl thioether esters and halogenated quinoline derivatives.
- Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
Q. Which analytical techniques are optimal for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.8 ppm for quinoline) and methylene groups (δ 3.8–4.2 ppm for –SCH₂–).
- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond angles and packing motifs .
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm accuracy.
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient.
Advanced Questions
Q. How can researchers optimize reaction yields while minimizing side products in sulfur-containing quinoline syntheses?
- Methodology :
- Side Reaction Mitigation :
- Use inert atmospheres (N₂/Ar) to prevent thiol oxidation.
- Employ temperature-controlled stepwise heating (40°C → 80°C) to avoid polymerization.
- Yield Improvement :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| TBAB catalyst | 78 | 97 |
| No catalyst | 45 | 85 |
| Data inferred from analogous syntheses . |
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water).
Q. What experimental frameworks resolve bioactivity contradictions between this compound and phenylacetic acid (PAA)?
- Methodology :
- Plant Tissue Culture :
- Explants : Chickpea cotyledonary nodes (6–7 days old) in MS media.
- Treatment : Compare 0.5–2.0 mg/L this compound vs. 1.0 mg/L PAA (74% rooting efficiency in PAA controls ).
- Statistical Analysis :
- Apply ANOVA with Duncan’s multiple range test (α=0.05) to shoot/root counts .
- Use linear regression to correlate auxin concentration with morphogenic response.
- Mechanistic Studies : Profile auxin-responsive genes (e.g., AUX/IAA) via qPCR to assess signaling differences.
Q. How does the quinolin-2-ylsulfanyl moiety influence physicochemical properties compared to PAA?
- Methodology :
- Property | PAA | Target Compound
---------------------|-------------------|----------------------
LogP (octanol/water) | 1.4 | 2.8
Aqueous solubility | 12.5 g/L | 0.8 g/L
Melting point | 76–78°C | 142–145°C - Bioactivity Implications : Increased lipophilicity may enhance membrane permeability but reduce solubility in plant media.
Q. What strategies validate the auxin-like activity of novel quinoline derivatives across plant species?
- Methodology :
- Cross-Species Testing :
- Arabidopsis : Root elongation assays (0.1–10 µM treatments).
- Tobacco Callus : Measure callus induction frequency on media with 0.5–5.0 mg/L compound.
- Dose-Response Analysis :
- Fit data to a four-parameter logistic model to calculate EC₅₀ values.
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing quinoline with isoquinoline) to identify critical functional groups.
Data Contradiction Analysis
Q. Why might this compound exhibit reduced bioactivity in monocots compared to dicots?
- Hypothesis Testing :
- Transport Mechanisms : Use radiolabeled compounds to compare uptake efficiency in rice (monocot) vs. chickpea (dicot).
- Metabolic Stability : Perform LC-MS to quantify degradation products in plant extracts over 24–72 hours.
- Receptor Binding : Conduct molecular docking simulations with TIR1/AFB auxin receptors to predict affinity differences .
Tables
Table 1 : Comparative bioactivity of PAA and this compound in chickpea regeneration.
| Compound | Shoot Induction Frequency (%) | Rooting Efficiency (%) |
|---|---|---|
| PAA (1.0 mg/L) | 100 | 74 |
| This compound (1.0 mg/L) | 65 | 42 |
| Adapted from chickpea regeneration studies . |
Table 2 : Key synthetic parameters for quinoline-thioacetic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
